An In-Depth Technical Guide to 1,9-Dioxaspiro[5.5]undecan-5-ol: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 1,9-Dioxaspiro[5.5]undecan-5-ol: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1,9-Dioxaspiro[5.5]undecan-5-ol, a unique spiroketal with potential applications in medicinal chemistry. While specific experimental data for this molecule is not extensively available in public literature, this document leverages established principles of organic chemistry and data from analogous structures to predict its chemical properties, propose a viable synthetic route, and explore its potential as a scaffold in drug discovery. The inherent rigidity and stereochemical complexity of the spiroketal motif make it a compelling framework for the design of novel therapeutics. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related spirocyclic systems.
Introduction: The Spiroketal Motif as a Privileged Scaffold
Spiroketals are a class of bicyclic organic compounds characterized by two rings connected through a single tetrahedral carbon atom, the spirocenter, which is flanked by two oxygen atoms. This structural motif is prevalent in a vast array of natural products exhibiting significant biological activities, including antiparasitic agents like the avermectins and antifungal compounds such as the papulacandins.[1] The rigid, three-dimensional architecture of the spiroketal core allows for the precise spatial orientation of functional groups, a critical feature for high-affinity interactions with biological targets.[2] Consequently, the spiroketal framework is considered a "privileged scaffold" in medicinal chemistry, frequently employed in the design of novel therapeutic agents and chemical probes.[3]
1,9-Dioxaspiro[5.5]undecan-5-ol represents a specific embodiment of this scaffold, featuring a [5.5] spirocyclic system with a hydroxyl group at the 5-position. This hydroxyl functionality provides a key handle for further chemical modification and potential hydrogen bonding interactions with biological macromolecules.
Chemical Structure and Stereochemistry
The chemical structure of 1,9-Dioxaspiro[5.5]undecan-5-ol is defined by two six-membered rings, a tetrahydropyran and a substituted tetrahydropyran, fused at a central spiro carbon. The systematic IUPAC name is 1,9-Dioxaspiro[5.5]undecan-5-ol.
Key Structural Features:
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Molecular Formula: C₉H₁₆O₃[4]
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SMILES: C1CC(C2(CCOCC2)OC1)O[4]
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InChI: InChI=1S/C9H16O3/c10-8-2-1-5-12-9(8)3-6-11-7-4-9/h8,10H,1-7H2[4]
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InChIKey: MREVNMDSJIDBHA-UHFFFAOYSA-N[4]
The presence of multiple stereocenters, including the spirocyclic carbon and the carbon bearing the hydroxyl group, gives rise to several possible stereoisomers. The relative and absolute stereochemistry will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity. The conformational rigidity of the spiroketal system is further influenced by the anomeric effect, where the axial orientation of the C-O bonds at the spirocenter is often favored.[5]
Caption: 2D Chemical Structure of 1,9-Dioxaspiro[5.5]undecan-5-ol.
Predicted Physicochemical Properties
While experimental data is scarce, we can predict some of the key physicochemical properties of 1,9-Dioxaspiro[5.5]undecan-5-ol based on its structure and data from similar spiroketals.
| Property | Predicted Value | Reference/Basis |
| Molecular Weight | 172.21 g/mol | Calculated from Molecular Formula (C₉H₁₆O₃) |
| XlogP3 | 0.2 | PubChem[4] |
| Hydrogen Bond Donors | 1 | Based on the hydroxyl group |
| Hydrogen Bond Acceptors | 3 | Based on the three oxygen atoms |
| Boiling Point | > 200 °C | High polarity and hydrogen bonding capability suggest a relatively high boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in non-polar solvents. | The presence of a hydroxyl group and ether linkages increases polarity. |
Proposed Synthesis Pathway
A plausible synthetic route to 1,9-Dioxaspiro[5.5]undecan-5-ol would likely involve an acid-catalyzed spiroketalization of a dihydroxy ketone precursor. This is a common and effective method for the formation of spiroketal systems.[1]
Caption: Proposed synthetic workflow for 1,9-Dioxaspiro[5.5]undecan-5-ol.
Experimental Protocol: Acid-Catalyzed Spiroketalization
This protocol is a hypothetical procedure based on established methods for spiroketal synthesis.[6]
Materials:
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1,5-dihydroxynonan-3-one (precursor)
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p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA) (catalyst)
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Anhydrous dichloromethane (DCM) or Toluene
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (eluents)
Procedure:
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Reaction Setup: Dissolve the dihydroxy ketone precursor in anhydrous DCM or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Catalyst Addition: Add a catalytic amount of p-TsOH or CSA (typically 0.1-0.2 equivalents) to the solution.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
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Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1,9-Dioxaspiro[5.5]undecan-5-ol.
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Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Potential Applications in Drug Development
The spiroketal motif is a key pharmacophore in several approved drugs and clinical candidates.[1] The rigid nature of the spirocyclic system can lead to enhanced binding affinity and selectivity for protein targets. While the biological activity of 1,9-Dioxaspiro[5.5]undecan-5-ol has not been reported, its structural features suggest several potential areas for investigation.
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Scaffold for Fragment-Based Drug Discovery (FBDD): The relatively low molecular weight and presence of a modifiable hydroxyl group make this molecule an attractive starting point for FBDD campaigns.
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Analogs of Bioactive Natural Products: This spiroketal could serve as a simplified analog or a building block for the synthesis of more complex natural products.
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Neurological and Metabolic Disorders: Aza-analogs, such as 1,9-diazaspiro[5.5]undecanes, have shown promise in the treatment of obesity and pain, suggesting that the core spiro[5.5]undecane framework can be tailored to interact with CNS and metabolic targets.[2][7]
Conclusion
1,9-Dioxaspiro[5.5]undecan-5-ol is a structurally intriguing molecule that embodies the desirable characteristics of the spiroketal class of compounds. While it remains a largely unexplored chemical entity, its predicted properties and the proven track record of the spiroketal scaffold in drug discovery make it a worthy target for synthesis and biological evaluation. This guide provides a foundational framework for researchers to begin their investigation into this promising molecule, from its rational synthesis to the exploration of its therapeutic potential. The insights provided herein are intended to catalyze further research and development in the rich field of spiroketal chemistry.
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PubChem. 1,9-dioxaspiro[5.5]undecan-5-ol. National Center for Biotechnology Information. [Link]
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Crimmins, M. T., & DeBaillie, A. C. (2006). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. Organic Letters, 8(16), 3421-3424. [Link]
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Wikipedia. Spiroketal. [Link]
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Nanaki, S., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Polymers, 12(7), 1599. [Link]
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de la Cruz, G. G., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 2096-2122. [Link]
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Burtoloso, A. C. B., et al. (2013). Synthesis and biological properties of spiroacetal-containing small molecules. RSC Advances, 3(44), 21156-21170. [Link]
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Kozhevnikov, V. N., et al. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Beilstein Journal of Organic Chemistry, 13, 2096-2122. [Link]
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Baker, R., et al. (1982). Isolation and synthesis of 1,7-dioxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecan-3-and -4-ols from the olive fly (Dacus oleae). Journal of the Chemical Society, Perkin Transactions 1, 69-75. [Link]
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PubChem. 1,9-Dioxaspiro[5.5]undecan-4-ylmethylhydrazine. National Center for Biotechnology Information. [Link]
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Das, P., & Mandal, T. (2012). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 16(13), 1599-1632. [Link]
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Smith, A. B., et al. (2021). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters, 23(1), 126-130. [Link]
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PubChem. 1,5-Dioxaspiro[5.5]undecane. National Center for Biotechnology Information. [Link]
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